molecular formula C21H25NO3 B5525117 (3S*,4R*)-1-(3-biphenyl-4-ylpropanoyl)-4-methylpiperidine-3,4-diol

(3S*,4R*)-1-(3-biphenyl-4-ylpropanoyl)-4-methylpiperidine-3,4-diol

Cat. No. B5525117
M. Wt: 339.4 g/mol
InChI Key: KYPPCPCJTQXVRC-PZJWPPBQSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves condensation reactions and the exploration of diastereoselective processes. For instance, polymers derived from bipiperidine and biphenylylene units have been synthesized, demonstrating the versatility of biphenyl derivatives in polymer chemistry (Kricheldorf & Awe, 1989). Additionally, the synthesis of chiral bicyclic 3-hydroxypiperidines from β-amino alcohols showcases the ability to induce chirality and complexity into the piperidine backbone, highlighting the synthetic accessibility of complex piperidine derivatives (Wilken et al., 1997).

Molecular Structure Analysis

The molecular structure of compounds similar to "(3S*,4R*)-1-(3-biphenyl-4-ylpropanoyl)-4-methylpiperidine-3,4-diol" has been analyzed through various techniques, including X-ray crystallography. These studies provide insights into the conformational preferences of the piperidine ring and the orientation of substituents, which are crucial for understanding the compound's reactivity and interaction with biological targets (Raghuvarman et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of biphenyl and piperidine derivatives includes their participation in various organic transformations, such as deuterium and tritium labeling, highlighting their versatility in synthetic chemistry (Berthelette & Scheigetz, 2004). Furthermore, the introduction of functional groups into the piperidine ring, such as hydroxyl or methyl groups, can significantly impact the compound's physical and chemical properties, including solubility and reactivity.

Physical Properties Analysis

The physical properties of biphenyl and piperidine derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature of the substituents and the compound's overall molecular structure. For example, polymers derived from biphenyl and piperidine units can exhibit different thermal stabilities and crystalline structures, which are important for their application in materials science (Kricheldorf & Awe, 1989).

Scientific Research Applications

Neuroprotective Activity

The compound shows promise in neuroprotection, particularly in treating NMDA receptor-related conditions. CP-101,606, structurally similar to this compound, has shown potent neuroprotective effects in hippocampal neurons, mediated through a high affinity binding site distinct from typical NMDA receptor sites. This suggests potential for treating neurological disorders related to NMDA receptor dysfunction (Menniti et al., 1997).

Chiral Compound Synthesis

Research has explored its applications in the synthesis of chiral compounds, important for pharmaceutical development. For instance, chiral bicyclic 3-hydroxypiperidines were synthesized from related β-amino alcohols, showcasing the compound's role in producing stereochemically complex structures (Wilken et al., 1997).

Material Science Applications

The compound's derivatives have been utilized in material science, particularly in the development of nematic polyurethanes. These substances, derived from similar compounds, exhibit unique properties like thermostability and potential for use in advanced materials (Kricheldorf & Awe, 1989).

Catalysis Research

Its analogs have been used in catalysis research. For example, enantiomerically pure epoxy-functionalized resins, related in structure, have been used as catalytic ligands in chemical reactions, indicating potential applications in asymmetric synthesis and catalysis (Vidal‐Ferran et al., 1998).

Molecular Engineering

In the field of molecular engineering, especially for solar cell applications, derivatives of this compound have been studied. Novel organic sensitizers related in structure have shown high efficiency in converting photon energy to current, highlighting potential in renewable energy technologies (Kim et al., 2006).

properties

IUPAC Name

1-[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-3-(4-phenylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-21(25)13-14-22(15-19(21)23)20(24)12-9-16-7-10-18(11-8-16)17-5-3-2-4-6-17/h2-8,10-11,19,23,25H,9,12-15H2,1H3/t19-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPPCPCJTQXVRC-PZJWPPBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1O)C(=O)CCC2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCN(C[C@@H]1O)C(=O)CCC2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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